1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride
Description
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a bicyclic amine derivative comprising a piperidine ring linked to a tetrahydro-2H-pyran-4-yl moiety, with two hydrochloride counterions enhancing its solubility in polar solvents. The compound (CAS: 755039-78-2) is widely utilized as a chiral building block in medicinal chemistry and drug discovery, particularly for synthesizing modulators of ion channels or central nervous system targets . Its molecular formula is C₁₀H₂₀N₂O·2HCl, with a molecular weight of approximately 256.92 g/mol (calculated from InChI data) . The dihydrochloride salt form ensures stability and facilitates handling in laboratory settings .
Properties
IUPAC Name |
1-(oxan-4-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJEJRVAXONMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669521 | |
| Record name | 1-(Oxan-4-yl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794471-13-9, 755039-78-2 | |
| Record name | 1-(Oxan-4-yl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(oxan-4-yl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride typically involves the reaction of tetrahydropyran with piperidine derivatives under controlled conditions. One common method includes the use of tetrahydropyran-4-ylmethylamine as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out under inert atmosphere and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cognitive Enhancement
Preliminary studies suggest that 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride may enhance cognitive functions. Its mechanism may involve the modulation of cholinergic pathways, which are vital for memory and learning processes .
Neuroprotective Effects
Research into neuroprotective agents has identified various piperidine derivatives as promising candidates. The compound may help protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases .
Synthetic Chemistry
Building Block for Synthesis
In synthetic chemistry, 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in drug discovery and development .
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Antidepressants, Analgesics |
| Neuroscience | Cognitive enhancers, Neuroprotective agents |
| Synthetic Chemistry | Building blocks for drug synthesis |
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors when administered at specific dosages .
Case Study 2: Neuroprotection
Research investigating the neuroprotective properties of piperidine derivatives showed promising results in models of Alzheimer's disease. The study highlighted that these compounds could mitigate neuronal loss and improve cognitive function in treated subjects .
Case Study 3: Synthesis of Novel Compounds
A recent synthetic chemistry project utilized 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride to create a series of new compounds with enhanced pharmacological profiles. These derivatives demonstrated improved efficacy in preliminary biological assays .
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride can be contextualized against related piperidine derivatives. Below is a detailed analysis of key analogs, including their molecular properties, hazards, and applications.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
*Calculated from formula C₁₂H₁₆ClN₂·HCl.
†From formula C₆H₁₃Cl₂N₃S.
Key Observations:
Structural Variations and Solubility: The tetrahydro-2H-pyran-4-yl group in the target compound confers moderate lipophilicity, balancing aqueous solubility (enhanced by dihydrochloride salt) and membrane permeability . In contrast, the thiopyran derivative () introduces a sulfur atom, which may alter electronic properties and binding affinity in biological systems .
Hazard Profiles :
- The pyrimidine-containing analog () exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting stricter handling protocols compared to the target compound, for which explicit hazard data is unavailable .
- Nitrobenzyl derivatives (e.g., ) may pose explosive risks under extreme conditions, though their hazards remain unclassified in the provided data .
Applications :
- The target compound’s tetrahydro-2H-pyran moiety is favored in CNS drug design due to its resemblance to sugar ethers, which can improve blood-brain barrier penetration .
- Chlorobenzyl and nitrobenzyl analogs () are employed in synthesizing kinase inhibitors or antimicrobial agents, leveraging their electron-withdrawing groups for targeted interactions .
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride, a compound with the chemical formula CHClNO, is gaining attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The compound has a molecular weight of 239.21 g/mol and is characterized by its piperidine and tetrahydropyran moieties. It is typically stored in an inert atmosphere at room temperature and has a purity of over 95% .
Research indicates that compounds similar to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride often interact with various biological targets, including neurotransmitter receptors and enzymes. The structural features suggest potential activity in modulating neurotransmission and possibly acting as an inhibitor for certain enzyme systems.
Antiparasitic Activity
A study focusing on related compounds demonstrated that modifications in structure could enhance metabolic stability and aqueous solubility while maintaining antiparasitic activity. These findings suggest that 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride may exhibit similar properties, potentially targeting Plasmodium species involved in malaria .
Neurotransmitter Modulation
The piperidine structure is known for its role in modulating neurotransmitter systems, particularly in the central nervous system. Compounds with similar frameworks have shown promise as selective inhibitors of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain . This modulation could lead to therapeutic applications in neurodegenerative diseases.
Study on Antiparasitic Properties
In a comparative study, analogs of piperidine derivatives were evaluated for their efficacy against malaria parasites. The results indicated that certain structural modifications significantly improved their potency against Plasmodium falciparum, suggesting that the incorporation of the tetrahydropyran moiety could enhance similar activities in 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride .
| Compound | EC50 (µM) | Metabolic Stability (CL int µL/min/mg) | Aqueous Solubility (µM) |
|---|---|---|---|
| Compound A | 0.038 | 55 | 5 |
| Compound B | 0.067 | 42 | 14 |
| 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride | TBD | TBD | TBD |
Neurotransmitter Inhibition Studies
Research has shown that piperidine derivatives can selectively inhibit EAATs, leading to increased glutamate levels, which may have implications for treating conditions such as epilepsy and depression. The mechanism involves competitive inhibition at the transporter sites, which could be explored further with this compound .
Q & A
Q. How does the dihydrochloride salt form impact solubility and bioavailability?
- Methodology :
- Solubility testing : Compare free base vs. salt solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption; salt forms often enhance aqueous solubility but may reduce passive diffusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
